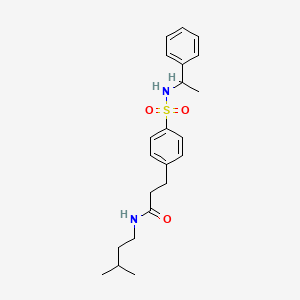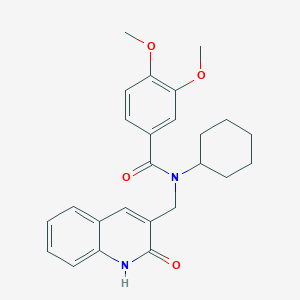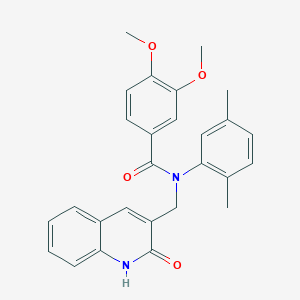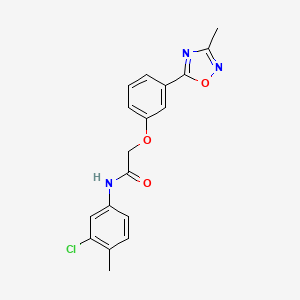
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as HMI-1 and has been studied extensively for its unique properties and potential benefits.
Mecanismo De Acción
The mechanism of action of HMI-1 is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the activity of several enzymes, including HDAC6, which is involved in the regulation of cell growth and division. HMI-1 has also been found to inhibit the activity of HSP90, a chaperone protein that is essential for the stability and function of many proteins involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
HMI-1 has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In addition, HMI-1 has been found to inhibit the aggregation of amyloid-β peptides, which are responsible for the formation of plaques in the brain that lead to Alzheimer's disease. HMI-1 has also been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using HMI-1 in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, one of the limitations of using HMI-1 in lab experiments is its potential toxicity and side effects. Further research is needed to determine the optimal dosage and administration of HMI-1 to minimize toxicity and maximize therapeutic benefits.
Direcciones Futuras
There are several future directions for the research and development of HMI-1. One area of research is the optimization of the synthesis method to improve the yield and purity of the final compound. Another area of research is the identification of the optimal dosage and administration of HMI-1 for cancer treatment and neurodegenerative diseases. Further research is also needed to determine the long-term safety and efficacy of HMI-1 in clinical trials. In addition, the potential applications of HMI-1 in other fields of scientific research, such as infectious diseases and autoimmune disorders, should be explored.
Métodos De Síntesis
The synthesis of HMI-1 involves a multi-step process that includes the reaction of 2-hydroxy-6-methylquinoline with o-tolylisobutyryl chloride. The reaction is carried out in the presence of a base, typically triethylamine, and a solvent such as dichloromethane. The resulting product is then purified through column chromatography to obtain the final compound, HMI-1.
Aplicaciones Científicas De Investigación
HMI-1 has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is cancer treatment. HMI-1 has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
HMI-1 has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's disease. It has been found to inhibit the aggregation of amyloid-β peptides, which are responsible for the formation of plaques in the brain that lead to Alzheimer's disease. HMI-1 has also been found to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-14(2)22(26)24(20-8-6-5-7-16(20)4)13-18-12-17-11-15(3)9-10-19(17)23-21(18)25/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHXPVJOVKUVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3C)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(2-methylphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B7714531.png)








![N-(3,5-dichlorophenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B7714599.png)
![ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate](/img/structure/B7714600.png)